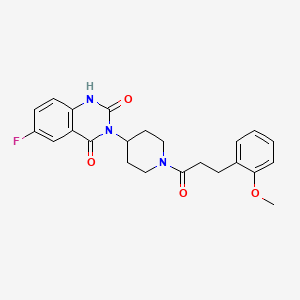

6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications

Use of Gyrase Resistance Mutants to Guide Selection : A study explored the synthesis of a series of compounds related to quinazoline-2,4-diones, evaluating their effectiveness against gyrase resistance mutants and wild-type strains of Escherichia coli. These compounds were analyzed for their potential to lower antimicrobial minimum inhibitory concentrations (MICs) in resistant strains compared to wild types, aiming to identify features that enhance activity against both resistant and susceptible bacteria. The most active derivatives showed comparable or superior susceptibility in several gyrase mutant strains, highlighting the potential for developing new antimicrobials with activity against resistant bacterial strains (German et al., 2008).

Dual-Targeting Antimicrobial Agents

Comparison of In Vitro Activities : Research comparing the activities of fluoroquinolone-like 2,4- and 1,3-diones against quinolone-resistant Escherichia coli and Staphylococcus aureus strains revealed that certain diones inhibit both gyrase and topoisomerase IV with similar efficacy. This suggests that these compounds could serve as dual-targeting agents against bacterial pathogens, potentially offering a novel approach to combat antimicrobial resistance (Oppegard et al., 2010).

Activity against Mycobacteria

Fluoroquinolone and Quinazolinedione Activities : A study assessed the activity of quinazolinediones, fluoroquinolone-like inhibitors, against cultured Mycobacterium smegmatis. These compounds displayed higher MIC values compared to fluoroquinolones but showed increased relative activity against fluoroquinolone-resistant mutants. Modifications to the compound structure influenced activity against resistant strains, highlighting the importance of structural features in developing new antimicrobials for mycobacterial infections (Malik et al., 2011).

Chemical Synthesis and Mechanisms

Microscopic Mechanism of Light-Induced Reactions : Research into the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipolar cycloadditions provided insights into the microscopic mechanisms of these reactions. This study, employing various electronic structure calculation methods, elucidates the process and efficiency of creating active intermediates for chemical synthesis, offering valuable information for future design and application of photoinduced reactions (He et al., 2021).

Propriétés

IUPAC Name |

6-fluoro-3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4/c1-31-20-5-3-2-4-15(20)6-9-21(28)26-12-10-17(11-13-26)27-22(29)18-14-16(24)7-8-19(18)25-23(27)30/h2-5,7-8,14,17H,6,9-13H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJITAHSBGVXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)